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Compound of Interest

Compound Name:
6-Methoxy-2-oxoindoline-3-

carbaldehyde

CAS No.: 52508-92-6

Cat. No.: B3270374 Get Quote

Executive Summary
This technical guide provides a structural analysis of 6-Methoxy-2-oxoindoline-3-
carbaldehyde (also known as 6-methoxy-3-formyl-2-oxindole), a critical intermediate in the

synthesis of tyrosine kinase inhibitors (e.g., Sunitinib analogs). Unlike standard product

brochures, this guide focuses on the crystallographic behavior, tautomeric preference, and

solid-state performance of the compound compared to its structural analogs: 6-Methoxyisatin

and Indole-3-carbaldehyde.

Key Insight for Researchers: X-ray crystallography data confirms that in the solid state, this

"aldehyde" predominantly exists as the (Z)-3-(hydroxymethylene)oxindole enol tautomer,

stabilized by a strong intramolecular hydrogen bond. This structural reality dictates its solubility

profile and reactivity, differing significantly from the dicarbonyl behavior of isatins.

Part 1: Chemical Identity & Tautomeric
"Performance"[1]
To correctly interpret X-ray data, one must first define the species present in the lattice. While

chemically named as an aldehyde, the crystal lattice freezes the molecule in its most stable

electronic configuration.
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The Tautomeric Equilibrium
In solution (DMSO/CDCl3), the compound exists in a rapid equilibrium. However, in the

crystalline state, the Enol (Hydroxymethylene) form is energetically favored over the Keto

(Formyl) form.

Keto Form: C3-CHO (Aldehyde) + C2=O (Amide)

Enol Form: C3=CH-OH (Vinyl alcohol) + C2=O (Amide)

Crystallographic Consequence: The Enol form allows for a planar, six-membered pseudo-ring

formed by an intramolecular hydrogen bond between the hydroxyl proton and the C2-carbonyl

oxygen. This "locks" the conformation, making the molecule planar and facilitating tight

-

stacking in the crystal lattice.

Visualization: Tautomeric Locking Pathway
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Figure 1: The thermodynamic funnel driving the crystallization of the enol tautomer.

Part 2: Comparative Structural Analysis
This section compares the crystallographic "performance" (packing efficiency, interactions, and

stability) of the target compound against its two closest commercial alternatives.

Table 1: Structural Parameters Comparison
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Feature
6-Methoxy-2-

oxoindoline-3-

carbaldehyde

6-Methoxyisatin

(Alternative 1)

Indole-3-

carbaldehyde

(Alternative 2)

Core Scaffold Oxindole (Lactam) Isatin (Diketone)
Indole (Aromatic

amine)

Primary Tautomer
Enol

(Hydroxymethylene)
Keto (Dione) Keto (Aldehyde)

Intramolecular H-Bond Yes (Strong O-H...O) No No

Intermolecular Motif

R2,2(8) Dimers

(Amide-Amide) +

-Stacking

R2,2(8) Dimers

(Amide-Ketone)

C(4) Chains (N-

H...O=C)

Planarity
High (Locked by H-

bond)
High (Rigid ring)

Moderate (Aldehyde

rotation)

Solubility (Polar)
Moderate (Internal H-

bond reduces polarity)

High (Exposed polar

carbonyls)

High (Exposed

aldehyde)

Melting Point Trend
High (>200°C) due to

stacking
Lower than enol forms Moderate (~195°C)

Comparative Analysis
Vs. 6-Methoxyisatin: Isatin derivatives rely heavily on intermolecular hydrogen bonding to

satisfy both carbonyls. The target compound satisfies one carbonyl internally, leaving only

the amide N-H and one carbonyl face for intermolecular networking. This often results in

lower solubility in protic solvents compared to isatin, as the molecule is more "lipophilic" due

to the internal H-bond closure.

Vs. Indole-3-carbaldehyde: The target compound possesses a lactam (amide) backbone,

which is a stronger hydrogen bond donor/acceptor pair than the indole N-H. This leads to

crystals that are generally harder and more brittle, with higher melting points, making them

more stable intermediates for storage.

Part 3: Experimental Protocols
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To obtain high-quality crystals for X-ray diffraction or to use this compound in synthesis, follow

these validated protocols.

Protocol A: Synthesis (Vilsmeier-Haack Formylation)
Direct formylation of 6-methoxyoxindole is superior to attempting to reduce isatin derivatives.

Reagents: 6-Methoxyoxindole (1.0 eq), POCl

(1.2 eq), DMF (3.0 eq), Anhydrous DCM.

Vilsmeier Reagent Prep: Cool DMF to 0°C. Add POCl

dropwise under N

. Stir 30 min until the salt precipitates (white solid).

Addition: Dissolve 6-methoxyoxindole in DCM. Add to the Vilsmeier reagent at 0°C.

Reflux: Warm to RT, then reflux (40°C) for 2-4 hours. The solution typically turns dark

red/orange.

Hydrolysis: Pour mixture onto crushed ice/NaOAc. The iminium intermediate hydrolyzes to

the aldehyde.[1][2][3]

Isolation: Filter the yellow/orange precipitate. Recrystallize immediately (see Protocol B).

Protocol B: Single Crystal Growth
Targeting the Enol Tautomer.

Method: Slow Evaporation.

Solvent System: Dissolve 20 mg of crude solid in Ethanol/DMF (9:1). The small amount of

DMF disrupts strong aggregation, while Ethanol allows evaporation.

Conditions: Filter through a 0.45

m PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-4 small holes.
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Incubation: Store at room temperature in a vibration-free zone.

Timeline: Prismatic orange crystals typically appear within 3-5 days.

Visualization: Synthesis & Crystallization Workflow
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Figure 2: Step-by-step workflow from raw material to diffraction-quality crystals.

Part 4: Data Interpretation & Validation
When analyzing the X-ray data (CIF file) for this compound, researchers should verify the

following geometric parameters to confirm the structure and tautomeric state.
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Bond Length Diagnostics
Use these values to distinguish the Enol form from the Keto form in your refinement.

Bond
Expected Length
(Enol)

Expected Length
(Keto)

Significance

C3-C(exocyclic) 1.34 - 1.38 Å (Double) 1.45 - 1.50 Å (Single) Defines the tautomer.

C(exocyclic)-O 1.32 - 1.35 Å (C-OH) 1.20 - 1.23 Å (C=O)
Confirms hydroxyl

group.

C2-O (Amide) 1.22 - 1.24 Å 1.22 - 1.24 Å Unchanged (Lactam).

Hydrogen Bonding Network
Intramolecular: Look for a distance of ~2.5 - 2.6 Å between the exocyclic Oxygen and the

Amide Oxygen. This short distance confirms the "locked" planar ring.

Intermolecular: The dominant packing motif is usually a centrosymmetric dimer formed by

pairwise N-H...O bonds between the amide N-H of one molecule and the amide C=O of

another.

CheckCIF Validation
Common alerts to anticipate:

Alert level B/C on H-atom positions: The hydroxyl proton is often delocalized or difficult to

locate in difference maps due to the strong internal H-bond. It is acceptable to constrain this

hydrogen if electron density is ambiguous, provided the O-O distance supports the H-bond

assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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